molecular formula C21H26ClNO4 B12320697 4-Ethoxy Paroxetine;Paroxetine Hydrochloride Hemihydrate EP Impurity C

4-Ethoxy Paroxetine;Paroxetine Hydrochloride Hemihydrate EP Impurity C

Cat. No.: B12320697
M. Wt: 391.9 g/mol
InChI Key: OTEFTGSDHAZDDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production methods for rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a reference standard for analytical methods and as a precursor for the synthesis of other compounds.

    Biology: In studies investigating the effects of SSRIs on cellular processes and neurotransmitter systems.

    Medicine: In preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of new SSRI derivatives.

    Industry: As a quality control standard in the manufacturing of pharmaceuticals

Mechanism of Action

The mechanism of action of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is similar to that of paroxetine. It functions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is associated with improved mood and reduced anxiety . The molecular targets include the serotonin transporter (SERT) and various serotonin receptors .

Comparison with Similar Compounds

rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride can be compared with other SSRI derivatives such as:

The uniqueness of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride lies in its specific structural modifications, which may confer distinct pharmacological properties and potential advantages in research applications .

Properties

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine;hydrochloride

InChI

InChI=1S/C21H25NO4.ClH/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20;/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3;1H

InChI Key

OTEFTGSDHAZDDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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